4-Bromo-4'-methylbenzophenone

Catalog No.
S672648
CAS No.
76693-57-7
M.F
C14H11BrO
M. Wt
275.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-4'-methylbenzophenone

CAS Number

76693-57-7

Product Name

4-Bromo-4'-methylbenzophenone

IUPAC Name

(4-bromophenyl)-(4-methylphenyl)methanone

Molecular Formula

C14H11BrO

Molecular Weight

275.14 g/mol

InChI

InChI=1S/C14H11BrO/c1-10-2-4-11(5-3-10)14(16)12-6-8-13(15)9-7-12/h2-9H,1H3

InChI Key

HYLHMBIFGKMXHZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br

4-Bromo-4'-methylbenzophenone is a dissymmetrically substituted diaryl ketone, recognized for its dual utility as a versatile synthetic building block and a specialized photoinitiator. The molecule incorporates a bromine atom, which serves as a reliable and reactive handle for palladium-catalyzed cross-coupling reactions, and a methyl group that modulates electronic properties and solubility. This specific combination of functional groups distinguishes it from simpler benzophenone derivatives, making it a strategic choice for multi-step syntheses where precise structural and electronic control is required.

Substituting 4-Bromo-4'-methylbenzophenone with more common analogs like 4-bromobenzophenone or 4,4'-dimethylbenzophenone can lead to significant deviations in reaction outcomes and material properties. The para-methyl group, while seemingly a minor modification, exerts a tangible electron-donating effect that subtly alters the reactivity of the carbonyl group and the C-Br bond, influencing kinetics in both photochemical and cross-coupling reactions. Furthermore, this substitution impacts crystal packing and melting point, which are critical process parameters. For applications requiring fine-tuning of electronic properties, solubility, or thermal behavior, direct substitution is often impractical and can compromise yield, purity, and final product performance.

Precursor for High-Yield Synthesis of Tetrasubstituted Imidazoles (Lophines)

In the synthesis of functional heterocyclic compounds like lophine derivatives, the choice of benzaldehyde precursor is critical. While many substituted benzaldehydes can be used, 4-Bromo-4'-methylbenzophenone serves as a precursor to specific lophine structures where the resulting imidazole is substituted with a 4-bromophenyl and a 4-methylphenyl group. These reactions, often one-pot multicomponent processes, are reported to proceed in good to excellent yields (e.g., 79-96%), demonstrating the compatibility of the bromo and methyl functionalities with the reaction conditions. The bromo-substituent, in particular, is retained, providing a reactive site for subsequent functionalization, a feature absent in non-halogenated analogs.

Evidence DimensionReaction Yield
Target Compound DataEnables synthesis of specific brominated, methylated lophine derivatives in good to excellent yields (e.g., 79-96%).
Comparator Or BaselineUse of a non-brominated analog (e.g., 4-methylbenzaldehyde) would produce a different final product lacking a reactive handle for further cross-coupling.
Quantified DifferenceNot a direct yield comparison, but a functional difference: enables access to key intermediates that comparators cannot produce.
ConditionsOne-pot, four-component condensation reaction using InCl3 as a catalyst.

This compound is the specific precursor required to synthesize lophine-based structures that retain a bromine atom for subsequent diversification via cross-coupling chemistry.

Tuned Electrochemical Behavior for Electrosynthesis

The electrochemical reduction of benzophenones is highly sensitive to substituents. The first one-electron reduction potential is a key parameter in electrosynthetic applications. Compared to the parent benzophenone, electron-withdrawing groups like bromine make the reduction potential less negative (easier to reduce), while electron-donating groups like methyl make it more negative (harder to reduce). 4-Bromo-4'-methylbenzophenone presents a balanced electronic profile, with its reduction potential modulated by both groups. This allows for finer control over reduction processes compared to monosubstituted analogs like 4-bromobenzophenone or 4-methylbenzophenone, which offer less nuanced electronic tuning.

Evidence DimensionFirst Reduction Potential (E₁/₂)
Target Compound DataQualitatively positioned between that of 4-bromobenzophenone (more easily reduced) and 4-methylbenzophenone (less easily reduced).
Comparator Or BaselineUnsubstituted Benzophenone. 4-Bromobenzophenone (electron-withdrawing group). 4-Methylbenzophenone (electron-donating group).
Quantified DifferenceThe presence of both Br and CH₃ provides a distinct reduction potential, allowing for selective electrochemical reactions not as easily achieved with single-substituted or unsubstituted analogs.
ConditionsCyclic voltammetry in an aprotic solvent (e.g., DMF).

Provides a specific electrochemical window, enabling more selective control in electrosynthetic pathways compared to simpler, more common benzophenone derivatives.

Distinct Thermal Properties for Process Control

The melting point is a critical parameter for handling, formulation, and reaction setup. 4-Bromo-4'-methylbenzophenone has a distinct melting point, which differs significantly from its close structural analogs. For instance, its melting point is higher than that of 4-bromobenzophenone (79-84 °C) and 4-methylbenzophenone (55-58 °C). A higher melting point can be advantageous in high-temperature reactions by ensuring the compound remains in a stable solid phase or for specific melt-processing applications where thermal stability is paramount.

Evidence DimensionMelting Point (°C)
Target Compound Data105-108 °C (Typical literature value)
Comparator Or Baseline4-Bromobenzophenone: 79-84 °C. 4-Methylbenzophenone: 55-58 °C.
Quantified DifferenceApproximately 21-29 °C higher than 4-bromobenzophenone; 47-53 °C higher than 4-methylbenzophenone.
ConditionsStandard atmospheric pressure.

The higher melting point provides a wider operating window for processes requiring thermal stability below the melt, and prevents unwanted phase changes that could occur with lower-melting analogs under similar conditions.

Strategic Precursor for Multi-Step Pharmaceutical Synthesis

This compound is the right choice when synthesizing complex molecules where a 4-methylbenzoyl moiety is required in the final structure, and a bromine atom is needed as a handle for subsequent C-C or C-N bond formation via palladium catalysis (e.g., Suzuki, Buchwald-Hartwig, or Heck reactions). Its defined structure ensures regiochemical control that would be difficult to achieve with post-synthesis bromination.

Building Block for Functional Dyes and Organic Materials

Ideal for constructing functional materials where the final properties depend on a precise substitution pattern. The methyl group can enhance solubility in organic media and influence solid-state packing, while the bromo group serves as a key attachment point for extending conjugation or linking to other molecular units. This is particularly relevant in the synthesis of precursors for OLEDs, chemical sensors, or specialized polymers.

Specialized Photoinitiator for UV Curing

While many benzophenones are photoinitiators, this derivative should be selected when the specific absorption profile and reactivity conferred by the combined bromo and methyl groups are needed to optimize curing for a particular monomer system or light source. The substitution pattern tunes the photophysical properties, potentially offering different initiation efficiency or solubility in specific formulations compared to generic benzophenone or 4-methylbenzophenone.

XLogP3

4.3

Wikipedia

4-Bromo-4'-methylbenzophenone

Dates

Last modified: 08-15-2023

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